molecular formula C6H14ClNO2 B2989196 (1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride CAS No. 2219356-88-2

(1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride

Cat. No.: B2989196
CAS No.: 2219356-88-2
M. Wt: 167.63
InChI Key: MTVBYMFCVMTYER-VQALBSKCSA-N
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Description

(1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride is a chiral small molecule featuring a morpholine ring, a privileged scaffold in medicinal chemistry . The morpholine ring is a common feature in pharmaceuticals and is known for its ability to improve water solubility and influence the pharmacodynamic properties of a molecule . This compound serves as a versatile and valuable synthetic intermediate or building block for researchers in drug discovery and organic synthesis. The specific stereochemistry of the (R)-enantiomer makes it particularly useful for creating stereochemically defined targets, which is critical in the development of novel active compounds. While the exact applications of this specific enantiomer are a subject of research, morpholine derivatives are extensively utilized in combinatorial chemistry and the synthesis of potential therapeutic agents, as evidenced by their role in developing analogs of compounds like bisantrene . As a hydrochloride salt, it offers enhanced stability and solubility for handling in various experimental conditions. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle all chemicals appropriately in accordance with their laboratory's safety protocols.

Properties

IUPAC Name

(1R)-1-morpholin-2-ylethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-5(8)6-4-7-2-3-9-6;/h5-8H,2-4H2,1H3;1H/t5-,6?;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVBYMFCVMTYER-VQALBSKCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CNCCO1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CNCCO1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride typically involves the reaction of morpholine with an appropriate ethan-1-ol derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is usually purified through crystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of morpholine derivatives.

Scientific Research Applications

Scientific Research Applications of (1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride

This compound is a chemical compound featuring a morpholine ring attached to an ethan-1-ol moiety. It is a versatile small molecule scaffold that is used as a building block for synthesizing more complex molecules for drug discovery and development . The unique structure of this compound allows for creating diverse chemical libraries. this compound with the CAS number 2219356-88-2 has applications in chemistry, biology, medicine, and industry .

Chemistry

This compound is used as a building block for synthesizing complex molecules. Its structure allows the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is used to study the effects of morpholine derivatives on cellular processes. It can serve as a probe to investigate enzyme activity, receptor binding, and signal transduction pathways.

Medicine

This compound has potential therapeutic applications in medicine. It may be explored as a candidate for treating various diseases, including neurological disorders and infections.

Industry

In the industrial sector, this compound is used to produce specialty chemicals, agrochemicals, and pharmaceuticals. It is a valuable intermediate in various manufacturing processes because of its versatility.

This compound has biological activities, especially in medicinal chemistry and pharmacology. Its structural features facilitate interactions with biological targets, making it a candidate for therapeutic applications. The compound's mechanism of action involves interactions with specific enzymes and receptors, modulating their activity and affecting cellular signaling pathways.

Antimicrobial Activity

This compound exhibits antimicrobial properties against bacterial strains, including Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Properties

The compound has anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions. Oxidation can form ketones or aldehydes, while reduction reactions can convert the compound into different alcohols or amines, and the morpholine ring can participate in nucleophilic substitution reactions, forming new derivatives. Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines.

Preparation Methods

The synthesis of this compound typically involves reacting morpholine with an appropriate ethan-1-ol derivative under controlled conditions, often with a catalyst. Industrial production may involve large-scale batch or continuous processes with automated reactors and precise control of reaction parameters. The final product is usually purified through crystallization or distillation.

Antimicrobial Efficacy

One study evaluated the antimicrobial activity of this compound using the disc diffusion method. The compound exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL against S. aureus, indicating antibacterial activity.

Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory potential through a carrageenan-induced paw edema model in rats. The results showed a significant reduction in edema size compared to the control group, supporting its use as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of (1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features Applications Reference
(1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride C₆H₁₄ClNO₂ 167.6 (calculated) Not reported Morpholine ring, (1R)-ethanol substituent Pharmaceutical intermediates
(1R)-1-(Piperidin-4-yl)ethan-1-ol hydrochloride C₇H₁₆ClNO 165.66 Not reported Piperidine ring, ethanol substituent Dopamine receptor ligands
(±)-(1R,1S)-1-[β-(Phenoxy)phenethyl]-1H-pyrazolium HCl C₁₈H₂₀ClN₂O 321.8 87–94 Pyrazole core, phenethyl-alkoxy groups Ion channel modulators
(R)-Morpholin-2-ylmethanol hydrochloride C₅H₁₂ClNO₂ 167.6 Not reported Morpholine ring, methanol substituent Catalysis, chiral resolution

Research Findings and Methodological Insights

  • Synthesis : Morpholine derivatives are commonly synthesized via reductive amination (e.g., sodium borohydride reduction of ketones, as in ) or nucleophilic substitution. Yields for similar compounds range from 53% to 98% .
  • Structural Analysis : X-ray crystallography using SHELX software () is standard for determining stereochemistry and hydrogen-bonding networks in chiral amines.

Biological Activity

(1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride is a morpholine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features that facilitate interactions with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C5_5H12_{12}ClN2_2O, and its molecular weight is approximately 150.61 g/mol. The morpholine ring contributes to its solubility and ability to penetrate biological membranes, which is crucial for its activity.

The mechanism of action of this compound involves interactions with specific enzymes and receptors within the body. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory, analgesic, or antimicrobial properties.

MechanismDescription
Enzyme InhibitionBinds to active sites or allosteric sites on enzymes, altering their activity.
Receptor ModulationInteracts with neurotransmitter receptors, influencing signaling pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, studies have shown that it possesses inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial activity of this compound using the disc diffusion method. The compound exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL against S. aureus, indicating potent antibacterial activity.

Case Study 2: Anti-inflammatory Effects
In another investigation, the anti-inflammatory potential was assessed through a carrageenan-induced paw edema model in rats. The results showed a significant reduction in edema size compared to the control group, supporting its use as an anti-inflammatory agent.

Research Findings

Recent studies have focused on optimizing the biological activity of this compound through structural modifications. These modifications aim to enhance potency and selectivity for specific biological targets while minimizing side effects.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC = 25 µg/mL against S. aureus
Anti-inflammatorySignificant reduction in paw edema
CytotoxicityIC50_{50} values < 50 µM in cancer cell lines

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